Chiral HPLC and Optical Purity: (3R,5S) vs. (3S,5S) Diastereomer and Racemic Mixtures
Commercially available (3R,5S)-5-amino-1-benzylpiperidin-3-ol dihydrochloride is supplied with a specified purity of ≥96% and defined absolute stereochemistry (3R,5S), confirmed by chiral HPLC or equivalent stereoselective analytical methods . In contrast, the (3S,5S)-isomer (CAS 2165382-39-6) and the rel-(3S,5S) racemate (CAS 2007909-14-8) represent different spatial arrangements of the amino and hydroxyl groups, which lead to distinct retention times and peak profiles under chiral separation conditions . The absence of regulatory monographs for these isomers means that absolute stereochemical assignment relies on the vendor's analytical certification, making the verification of enantiomeric excess a key procurement differentiator.
| Evidence Dimension | Stereochemical purity specification |
|---|---|
| Target Compound Data | ≥96% purity with confirmed (3R,5S) absolute configuration (as dihydrochloride salt) |
| Comparator Or Baseline | (3S,5S)-isomer (CAS 2165382-39-6) and rel-(3S,5S) racemate (CAS 2007909-14-8) sold at comparable purity levels but with inverted or unspecified stereochemistry |
| Quantified Difference | Stereochemical configuration is orthogonal to chemical purity; the (3R,5S) compound provides the cis-relationship required for specific target engagement that cannot be replicated by the (3S,5S) trans-isomer. |
| Conditions | Chiral HPLC or equivalent stereoselective analytical method; dihydrochloride salt form |
Why This Matters
For structure-activity relationship studies and chiral lead optimization, the absolute stereochemistry rather than merely chemical purity determines biological relevance and reproducibility, making verified (3R,5S) configuration indispensable for meaningful SAR data.
